2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Description
2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C30H32N4O4 and its molecular weight is 512.61. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(4-(2-oxo-2-(2-phenylmorpholino)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into distinct functional groups:
- Benzo[de]isoquinoline core : Known for its diverse biological activities.
- Piperazine ring : Often associated with neuroactive properties.
- Morpholine moiety : Implicated in various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The piperazine and morpholine components are known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to significant effects on mood, cognition, and behavior.
Key Mechanisms:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmission.
- Enzyme Inhibition : It has been suggested that similar compounds exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in synaptic clefts .
- Cell Signaling Pathways : Interaction with G-protein coupled receptors (GPCRs) could alter downstream signaling pathways, affecting cellular responses.
Biological Activity and Pharmacological Effects
Research indicates several potential pharmacological applications for this compound:
1. Antidepressant Activity
Studies have shown that derivatives of piperazine can exhibit antidepressant-like effects in animal models. The interaction with serotonin receptors is a key factor in this activity .
2. Anticancer Potential
The benzo[de]isoquinoline structure has been linked to anticancer properties. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells .
3. Neuroprotective Effects
Research on related compounds indicates potential neuroprotective effects, possibly through the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .
Data Table of Biological Activities
Case Study 1: Antidepressant Efficacy
In a study assessing the antidepressant potential of piperazine derivatives, it was found that certain modifications led to increased binding affinity at serotonin receptors, resulting in significant behavioral changes in rodent models.
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer properties of benzo[de]isoquinoline derivatives highlighted the ability of these compounds to trigger apoptotic pathways in breast cancer cell lines, suggesting a promising avenue for therapeutic development.
Properties
IUPAC Name |
2-[2-[4-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4/c35-27(33-18-19-38-26(20-33)22-6-2-1-3-7-22)21-32-14-12-31(13-15-32)16-17-34-29(36)24-10-4-8-23-9-5-11-25(28(23)24)30(34)37/h1-11,26H,12-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYDJBQENRYITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N5CCOC(C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.